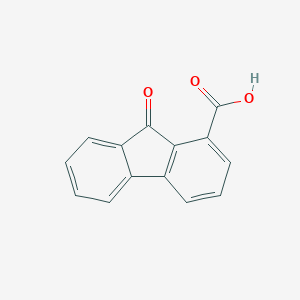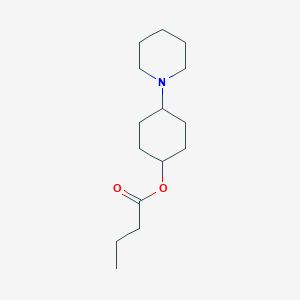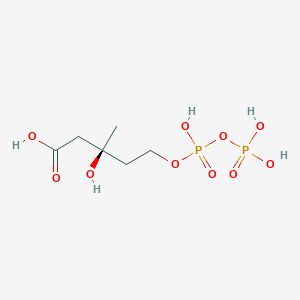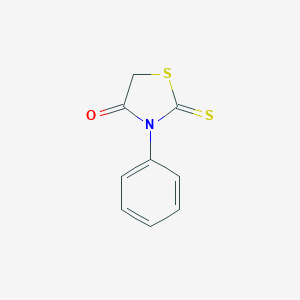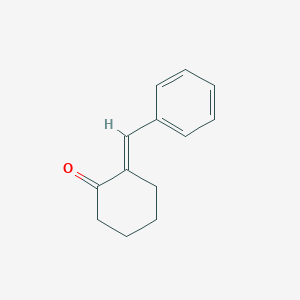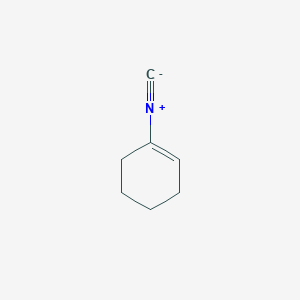
1-Isocyanocyclohexene
Vue d'ensemble
Description
Synthesis Analysis
1-Isocyanocyclohexene can be synthesized through several methods. An example is the catalytic cyanation of 1-halocycloalkenes using tetracyanocobaltate(I), which efficiently synthesizes 1-cyanocycloalkenes including variants like 1-cyanocyclohexene (Funabiki et al., 1983). Additionally, the concept of a “universal isocyanide” in Ugi four-component condensation products includes using 1-isocyanocyclohexene as an input, showcasing its versatility in synthesis (Keating & Armstrong, 1996).
Molecular Structure Analysis
The molecular structure of 1-isocyanocyclohexene is characterized by the presence of the isocyanate group attached to a cyclohexene ring. This structure is significant in understanding its reactivity and properties. For instance, the study on BN/CC isosterism in 1,2-BN cyclohexane, the BN-isostere of cyclohexane, reveals insights into the effects of structural modifications on cyclohexane derivatives, which can be extrapolated to understand 1-isocyanocyclohexene (Luo, Zakharov & Liu, 2011).
Chemical Reactions and Properties
1-Isocyanocyclohexene undergoes various chemical reactions, contributing to its importance in organic synthesis. The compound exhibits reactivity typical of isocyanides, allowing for its use in multicomponent reactions. For instance, its inclusion in isocyanide-based multicomponent reactions (I-MCRs) demonstrates its reactivity and versatility (Basso, Banfi & Riva, 2010).
Physical Properties Analysis
The physical properties of 1-isocyanocyclohexene, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical processes. While specific studies on these properties of 1-isocyanocyclohexene are limited, insights can be drawn from related compounds. For example, studies on the synthesis and characterization of poly(1,3-cyclohexadiene-block-styrene) provide relevant information about the physical behavior of cyclohexene derivatives (Hong & Mays, 2001).
Chemical Properties Analysis
1-Isocyanocyclohexene's chemical properties, such as reactivity, stability, and interactions, are influenced by its isocyanate group. The compound's ability to participate in various chemical reactions highlights its reactivity and functional group compatibility. An example is its role in the synthesis of highly substituted cyclohexa-1,3-diene derivatives using a green method in ionic liquid media (Wang et al., 2009).
Applications De Recherche Scientifique
Ugi Four-Component Condensation : 1-Isocyanocyclohexene is used in Ugi four-component condensation reactions. It serves as a convertible isocyanide, enabling the synthesis of α-acylaminoesters and pyrroles. This approach is particularly suited for solid-supported synthesis, offering a pathway for creating diverse molecular structures (Strocker, Keating, Tempest, & Armstrong, 1996).
Polymerization in Presence of Group 4 Metallocenes : The polymerization of 1-vinylcyclohexene, a compound related to 1-isocyanocyclohexene, in the presence of group 4 metallocenes and methylaluminoxane catalysts, has been investigated. This research is important for understanding the structural properties of polymers formed under these conditions (Longo, Grassi, Grisi, & Milione, 1998).
Postcondensation Modifications : The concept of a "universal isocyanide" has been introduced, where 1-isocyanocyclohexene is used in Ugi reactions to produce cyclohexenamides, which can then be converted into a variety of products, including carboxylic acids, esters, and thioesters. This research demonstrates the versatility of 1-isocyanocyclohexene in synthesizing diverse molecular structures (Keating & Armstrong, 1996).
Stable Carbonium Ions Study : Research on 1-methylcyclopentyl cation, a compound related to 1-isocyanocyclohexene, provides insights into the stability and reactivity of carbonium ions, which are crucial in organic chemistry and catalysis (Olah, Bollinger, Cupas, & Lukas, 1967).
Desymmetric Isomerization of Exocyclic Olefins : Chiral 1-methylcyclohexenes, structurally related to 1-isocyanocyclohexene, have been synthesized using novel chiral cobalt catalysts. This methodology is significant in the synthesis of pharmaceuticals and natural products (Xufang Liu et al., 2021).
Efficient 1-Hexene Trimerization : The use of triazacyclohexane chromium catalysts for the trimerization of 1-hexene demonstrates the potential for creating complex chemical structures efficiently, which is relevant for industrial applications (Coxon & Köhn, 2016).
Structural Isomerizations : The isomerization of 1-ethynylcyclohexanol into 1-acetylcyclohexene, a process related to 1-isocyanocyclohexene chemistry, has been studied for its utility in building polycyclic molecules (Monson, 1971).
Orientations Futures
A paper titled “Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application” discusses the potential future applications of isocyanide-based multicomponent reactions (IMCRs), including 1-Isocyanocyclohexene . The paper suggests that the potential of IMCRs has not been fully exploited and outlines unexplored avenues of these reactions, including chiral frameworks, DNA-encoded libraries, eco-friendly synthesis, and chiral auxiliary reactions .
Propriétés
IUPAC Name |
1-isocyanocyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPXASHHKFVPCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447522 | |
| Record name | 1-isocyanocyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isocyanocyclohexene | |
CAS RN |
1121-57-9 | |
| Record name | 1-isocyanocyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



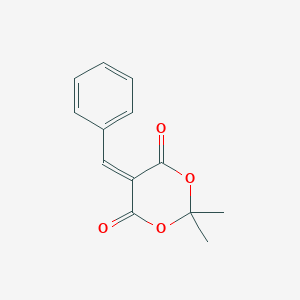
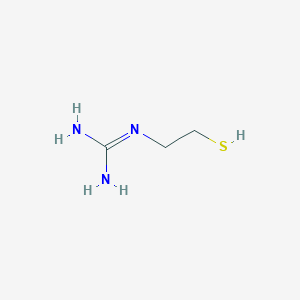
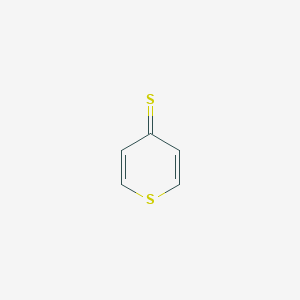

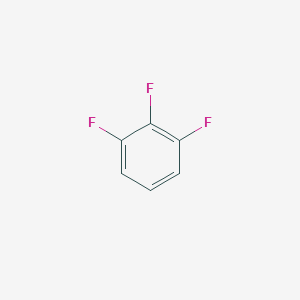

![1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone](/img/structure/B74915.png)

